REACTION_CXSMILES
|
C=C.[C:3]([O:8][CH2:9][CH3:10])(=[O:7])[C:4](C)=[CH2:5].[C:11]1(=[O:17])[O:16][C:14](=[O:15])[CH:13]=[CH:12]1>>[CH2:3]=[CH2:4].[C:3]([O:8][CH2:9][CH3:10])(=[O:7])[CH:4]=[CH2:5].[C:14]1(=[O:15])[O:16][C:11](=[O:17])[CH:12]=[CH:13]1 |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C=C.C(C=C)(=O)OCC.C1(\C=C/C(=O)O1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |